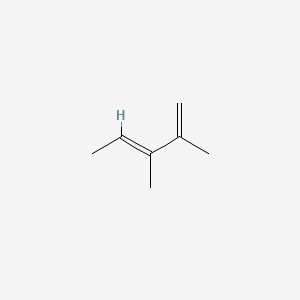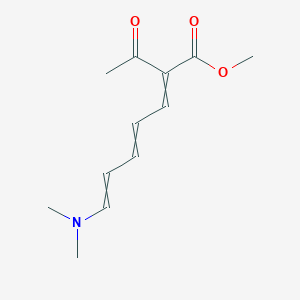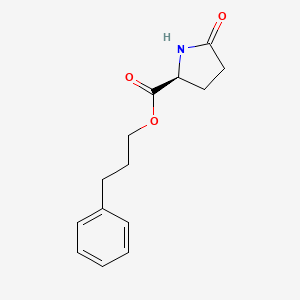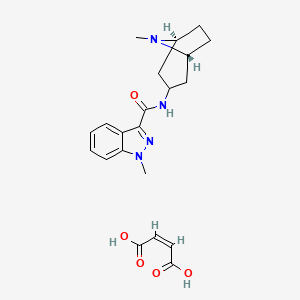
LY-278,584 Potent 5-HT3 antagoni
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-278,584 is a potent and highly selective antagonist of 5-hydroxytryptamine (5-HT3) receptors. This compound is widely used in scientific research to study the localization and function of 5-HT3 receptors, which are a subtype of serotonin receptors involved in various physiological processes, including neurotransmission, gastrointestinal motility, and nociception .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-278,584 involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and coupling reactions .
Industrial Production Methods
While specific industrial production methods for LY-278,584 are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. Industrial production may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
LY-278,584 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
LY-278,584 has a wide range of applications in scientific research:
Chemistry: Used as a ligand to study the binding properties and localization of 5-HT3 receptors.
Biology: Helps in understanding the role of 5-HT3 receptors in various physiological processes, including neurotransmission and gastrointestinal motility.
Medicine: Investigated for its potential therapeutic applications in conditions like irritable bowel syndrome and chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new drugs targeting 5-HT3 receptors .
Mechanism of Action
LY-278,584 exerts its effects by selectively binding to and blocking 5-HT3 receptors. These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. By antagonizing these receptors, LY-278,584 inhibits the action of serotonin, thereby modulating neurotransmission and other physiological processes. The molecular targets include the 5-HT3 receptor subunits, and the pathways involved are primarily related to serotonin signaling .
Comparison with Similar Compounds
LY-278,584 is unique in its high selectivity and potency for 5-HT3 receptors. Similar compounds include:
Granisetron: Another 5-HT3 receptor antagonist used clinically to prevent nausea and vomiting.
Ondansetron: Widely used in clinical settings for its antiemetic properties.
Tropisetron: Used for similar therapeutic purposes as granisetron and ondansetron
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, such as half-life, bioavailability, and side effect profiles.
Properties
Molecular Formula |
C21H26N4O5 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O.C4H4O4/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16;5-3(6)1-2-4(7)8/h3-6,11-13H,7-10H2,1-2H3,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11?,12-,13+; |
InChI Key |
ZOJYCXMLLOMXGF-MHKBTXPMSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


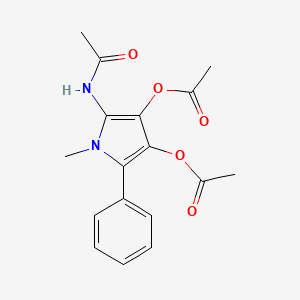
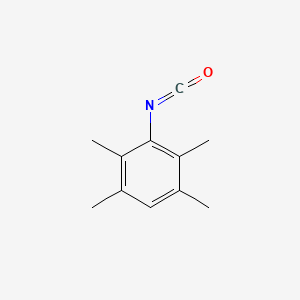


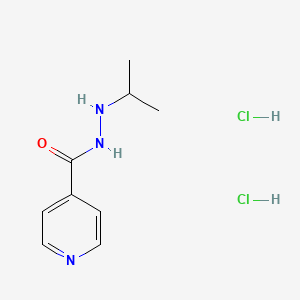
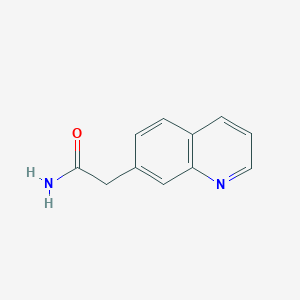
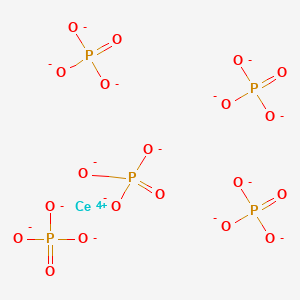
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
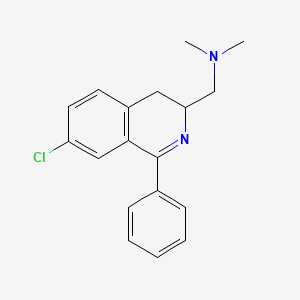
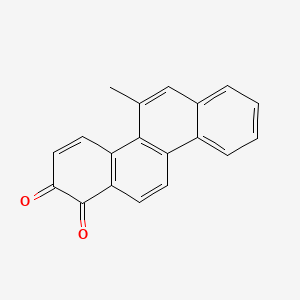
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
